molecular formula C8H9ClO3 B1255395 4-Chloro-3-methoxy-5-methylbenzene-1,2-diol CAS No. 920008-51-1

4-Chloro-3-methoxy-5-methylbenzene-1,2-diol

Cat. No.: B1255395
CAS No.: 920008-51-1
M. Wt: 188.61 g/mol
InChI Key: DBCPLBFOMOFSCE-UHFFFAOYSA-N
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Description

4-Chloro-3-methoxy-5-methylbenzene-1,2-diol is a natural product found in Mycena alcalina and Mycena maculata with data available.

Scientific Research Applications

Electrochemical Reduction

A study by Peverly et al. (2014) focuses on the electrochemical reduction of Methyl triclosan, a compound related to 4-Chloro-3-methoxy-5-methylbenzene-1,2-diol, highlighting its role as an environmental pollutant. The study employs cyclic voltammetry and controlled-potential electrolysis to investigate the direct reduction of this compound, revealing significant insights into the scission of various bonds in the molecule (Peverly et al., 2014).

Crystallography and Molecular Structure

Research by Wu et al. (2011) on a similar compound, 5-Chloro-1-(4-methoxybenzyl)indoline-2,3-dione, provides valuable data on crystallography. The study delves into the molecular structure, highlighting intermolecular interactions and the formation of a three-dimensional framework, which is crucial for understanding the chemical and physical properties of related compounds (Wu et al., 2011).

Synthesis and Chemical Reactions

Several studies have focused on the synthesis and reactions involving compounds related to this compound. For instance, research by Monk et al. (2003) explores the synthesis of 4-methoxy-3,5-dinitrobenzaldehyde, correcting previous misconceptions about nucleophilic aromatic substitution processes (Monk et al., 2003). Additionally, Šimůnek et al. (2007) investigated the synthesis and structure of azo-coupled cyclic β-enaminones, providing insights into the behavior of methoxy-substituted compounds in chemical reactions (Šimůnek et al., 2007).

Polymerization and Material Science

Otake et al. (2017) conducted a study on the anionic polymerization of novel methoxy-substituted divinylbenzenes, revealing the impact of methoxy groups on the polymerization process and the resulting material properties. This research is pertinent for developing new materials and understanding the role of specific substituents in polymer chemistry (Otake et al., 2017).

Antimicrobial Properties

Shiu and Gibbons (2006) identified an acylphloroglucinol, closely related to this compound, in Hypericum beanii, exhibiting anti-staphylococcal properties. This finding is significant for pharmaceutical research and the development of new antimicrobial agents (Shiu & Gibbons, 2006).

Properties

CAS No.

920008-51-1

Molecular Formula

C8H9ClO3

Molecular Weight

188.61 g/mol

IUPAC Name

4-chloro-3-methoxy-5-methylbenzene-1,2-diol

InChI

InChI=1S/C8H9ClO3/c1-4-3-5(10)7(11)8(12-2)6(4)9/h3,10-11H,1-2H3

InChI Key

DBCPLBFOMOFSCE-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1Cl)OC)O)O

Canonical SMILES

CC1=CC(=C(C(=C1Cl)OC)O)O

Synonyms

alcalinaphenol A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-3-methoxy-5-methylbenzene-1,2-diol
Reactant of Route 2
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Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
4-Chloro-3-methoxy-5-methylbenzene-1,2-diol

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